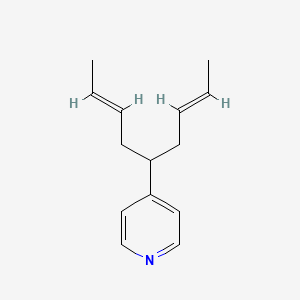

4-(Nona-2,7-dien-5-yl)pyridine

Description

Fundamental Chemical Significance of Pyridine (B92270) Scaffolds in Organic Chemistry

The pyridine ring, a heterocyclic aromatic compound with the formula C₅H₅N, is a cornerstone of organic chemistry. fiveable.menumberanalytics.com Structurally similar to benzene (B151609) with one CH group replaced by a nitrogen atom, pyridine exhibits unique chemical properties that make it a vital component in numerous applications. wikipedia.org Its nitrogen atom imparts basicity and a dipole moment, influencing its reactivity and solubility. fiveable.menumberanalytics.com

Pyridine and its derivatives are ubiquitous, found in essential natural products like vitamins (niacin, pyridoxine) and coenzymes (NAD⁺). fiveable.menih.gov In the industrial realm, they are indispensable. They serve as solvents, reagents, and versatile building blocks for a vast array of products, including pharmaceuticals, agrochemicals (herbicides and fungicides), dyes, and functional materials. numberanalytics.comyoutube.comnih.gov The pyridine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved medications for treating a wide range of diseases such as tuberculosis, cancer, and hypertension. nih.gov The electron-deficient nature of the pyridine ring, a result of the electronegative nitrogen, makes it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions, while electrophilic substitution is less favorable than in benzene. wikipedia.orgacs.org This distinct reactivity profile, combined with its ability to act as a ligand in coordination chemistry, solidifies the pyridine scaffold's fundamental importance in synthetic and medicinal chemistry. nih.govyoutube.com

Contextualization of Alkyl-Substituted Pyridines with Dienyl Moieties

The functionalization of the pyridine ring with alkyl substituents significantly modifies its chemical and physical properties. When the substituent is an unsaturated alkyl chain, such as a dienyl moiety, the resulting hybrid system combines the characteristics of both the aromatic heterocycle and the aliphatic diene. The nona-2,7-dienyl group in 4-(nona-2,7-dien-5-yl)pyridine introduces several key features.

The dienyl group, with its two carbon-carbon double bonds, provides sites for a variety of addition reactions, such as hydrogenation, halogenation, and epoxidation, that would not readily occur on the stable aromatic pyridine ring itself. smolecule.com Conversely, the pyridine ring influences the reactivity of the dienyl side chain. The electron-withdrawing nature of the pyridine ring can affect the electron density of the adjacent double bonds. The unique structure of this hybrid compound, combining the aromatic pyridine core with an extended alkene chain, is a source of potential for enhanced reactivity and novel applications. smolecule.com

Research Imperatives for Comprehensive Chemical Investigation of this compound

The scientific interest in this compound stems from its potential as a versatile molecular building block and a candidate for new functional materials and biologically active agents. The dual functionality of the molecule—the pyridine ring and the dienyl chain—offers multiple points for chemical modification, making it a valuable intermediate for the synthesis of more complex molecules. smolecule.com

Preliminary research into similar compounds suggests potential antimicrobial and anticancer properties. smolecule.com The investigation of such pyridine-dienyl hybrids is driven by the quest for novel therapeutic agents. nih.gov The specific arrangement of the dienyl chain could play a role in how the molecule interacts with biological targets like enzymes or cellular receptors. smolecule.com Furthermore, the conjugated π-system of the dienyl group, in conjunction with the aromatic pyridine ring, could lead to interesting electronic and photophysical properties, making it a candidate for the development of new materials with specific conductivity or fluorescence characteristics. smolecule.com A comprehensive chemical investigation is therefore imperative to fully understand its reactivity, properties, and potential applications.

Overview of Research Scope and Methodologies

The comprehensive study of this compound involves a multi-faceted approach encompassing its synthesis, characterization, and reactivity studies.

Synthesis: The preparation of this compound and its derivatives typically employs modern synthetic organic chemistry techniques. Cross-coupling reactions are a common strategy, with methods like the Suzuki coupling being prevalent for forming the carbon-carbon bond between the pyridine ring and the dienyl substituent. smolecule.com Other methodologies for creating substituted pyridines include the Hantzsch, Chichibabin, and Bohlmann-Rahtz syntheses, as well as various transition-metal-catalyzed reactions and one-pot cyclocondensation processes. acs.orgcore.ac.uknih.gov

Characterization: The structural elucidation and confirmation of purity are achieved through a standard suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. optica.org

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula. nih.govacs.org

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the characteristic functional groups present in the molecule, such as the C=C bonds of the dienyl chain and the aromatic C-N and C-H vibrations of the pyridine ring. cdnsciencepub.comresearchgate.net

Chromatography: Techniques like gas chromatography (GC) and flash column chromatography are essential for the purification and isolation of the target compound. mdpi.comrsc.org

Reactivity Studies: Research would also explore the chemical reactivity of the compound, investigating reactions at the pyridine nitrogen (e.g., oxidation to the N-oxide), on the pyridine ring (e.g., substitution reactions), and at the double bonds of the dienyl chain (e.g., catalytic hydrogenation). smolecule.com

Detailed Research Findings

While this compound is available from commercial suppliers for laboratory use fluorochem.co.ukcymitquimica.combldpharm.com, detailed, peer-reviewed research findings and comprehensive spectroscopic data are not widely published in public-domain literature. The following tables summarize the available identifying information and the expected spectroscopic characteristics based on the known properties of its constituent functional groups.

Compound Identification

| Property | Value | Source(s) |

| IUPAC Name | 4-((2E,7E)-nona-2,7-dien-5-yl)pyridine | cymitquimica.com |

| CAS Number | 13573-44-9 | drugfuture.com |

| Molecular Formula | C₁₄H₁₉N | drugfuture.com |

| Molecular Weight | 201.31 g/mol | drugfuture.com |

Predicted Spectroscopic Data

| Spectroscopy | Predicted Characteristics |

| ¹H NMR | - Aromatic Region (Pyridine): Signals expected between δ 7.0-8.6 ppm. Protons at positions 2 and 6 (adjacent to N) would be most downfield. Protons at positions 3 and 5 would be further upfield. - Olefinic Region (Dienyl): Signals for the vinyl protons (C=C-H) expected in the range of δ 5.0-6.0 ppm. - Aliphatic Region: Signals for the allylic protons (C-C=C) and the methine proton attached to the pyridine ring would appear between δ 2.0-3.5 ppm. - Methyl Groups: Signals for the terminal methyl groups (-CH₃) would be the most upfield, typically below δ 2.0 ppm. |

| ¹³C NMR | - Aromatic Region (Pyridine): Carbon signals expected between δ 120-150 ppm. The carbon atoms at positions 2 and 6 would be significantly downfield. - Olefinic Region (Dienyl): Signals for the sp² carbons of the double bonds would appear between δ 120-140 ppm. - Aliphatic Region: Signals for the sp³ carbons of the dienyl chain would be found in the upfield region, typically between δ 20-50 ppm. |

| IR Spectroscopy | - C-H stretching (Aromatic): Weak to medium bands above 3000 cm⁻¹. - C-H stretching (Aliphatic): Medium to strong bands just below 3000 cm⁻¹. - C=C stretching (Olefinic): Medium bands around 1640-1680 cm⁻¹. - C=C and C=N stretching (Pyridine Ring): Multiple sharp bands in the 1400-1600 cm⁻¹ region. researchgate.net |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 201, corresponding to the molecular weight of the compound. - Fragmentation: Common fragmentation patterns would include the loss of alkyl fragments from the dienyl chain and cleavage at the benzylic-like position adjacent to the pyridine ring. The stable pyridyl cation or related fragments would be expected. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(2E,7E)-nona-2,7-dien-5-yl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N/c1-3-5-7-13(8-6-4-2)14-9-11-15-12-10-14/h3-6,9-13H,7-8H2,1-2H3/b5-3+,6-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNCIWHCOXTEEZ-GGWOSOGESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC(CC=CC)C1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CC(C1=CC=NC=C1)C/C=C/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2057-34-3, 13573-44-9 | |

| Record name | Pyridine, 4-(1-(2-buten-1-yl)-3-penten-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002057343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Nona-2,7-dien-5-yl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013573449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 4-[1-(2-buten-1-yl)-3-penten-1-yl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-[1-(but-2-enyl)pent-3-enyl]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(NONA-2,7-DIEN-5-YL)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3FX2Y2Z7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Nona 2,7 Dien 5 Yl Pyridine and Analogous Pyridine Diene Frameworks

Carbon-Carbon Bond Formation Strategies for Pyridine-Alkyl Linkages

Constructing the pivotal C-C bond between the pyridine (B92270) ring and the nona-2,7-dien-5-yl side chain can be approached through several strategic disconnections. The most prominent methods rely on the catalyzed coupling of pyridine derivatives with appropriate alkyl or dienyl partners or the direct functionalization of the pyridine C-H bond.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis offers a powerful and versatile platform for forging C(sp²)-C(sp³) bonds with high efficiency and functional group tolerance. Catalysts based on palladium, nickel, iron, and rare-earth metals are particularly relevant for synthesizing pyridine-diene frameworks.

Palladium catalysis is a cornerstone of modern organic synthesis, providing numerous methods for C-C bond formation. nih.gov Classic cross-coupling reactions such as the Suzuki, Negishi, or Stille reactions represent a viable, albeit indirect, route. nobelprize.org These methods would involve the coupling of a 4-halopyridine with a pre-formed organometallic reagent containing the nona-2,7-dien-5-yl moiety (e.g., a boronic ester or an organozinc reagent).

More recently, direct C-H functionalization has emerged as a more atom-economical strategy. Palladium-catalyzed C-H alkylation of pyridines with alkyl halides has been developed, which could theoretically be applied to couple a pyridine with a halide precursor of the diene chain. rsc.org For instance, palladium-catalyzed reactions of 2-phenylpyridines with alkyl iodides proceed via palladacycle intermediates. rsc.org Another approach is the allylic C-H alkylation of dienes, where a nucleophile attacks a π-allyl palladium intermediate generated from a diene. nih.govresearchgate.net This could involve a pyridine-based nucleophile coupling with a 1,4-diene precursor.

Table 1: Representative Palladium-Catalyzed C-H Functionalization Reactions

| Pyridine Substrate | Coupling Partner | Catalyst / Ligand | Conditions | Product Type | Yield (%) |

|---|---|---|---|---|---|

| 2-Phenylpyridine | n-Propyl Iodide | Pd(OAc)₂ / P(o-tolyl)₃ | K₂CO₃, DMA, 120 °C | C-H Alkylation | 85 |

| Pyridine | Various Alkyl Halides | Pd(OAc)₂ | tert-amyl alcohol, 140 °C | Ring-forming C-H Alkylation | 40-90 nih.gov |

Nickel catalysis provides a cost-effective and highly reactive alternative to palladium for the functionalization of dienes. acs.org Nickel-catalyzed hydroarylation offers a direct method to couple aromatic C-H bonds with dienes. A Ni(0)-catalyzed hydroarylation of 1,3-dienes with organoboron compounds has been shown to be a highly selective approach to allylarenes under redox-neutral conditions. nih.gov This methodology could be adapted to use a pyridine-boron reagent.

Reductive coupling reactions, which join two different electrophiles, are also a powerful feature of nickel catalysis. rsc.org For example, an electrochemical, nickel-catalyzed reductive coupling of alkylpyridinium salts and aryl halides has been reported. nih.gov A similar strategy could be envisioned to couple a halopyridine with a vinyl halide to construct the diene framework. rsc.org Furthermore, nickel-catalyzed reductive couplings of alkynes and aldehydes are effective for installing complex 1,3-diene moieties. mit.edu

Table 2: Examples of Nickel-Catalyzed Reactions Involving Dienes

| Diene Substrate | Coupling Partner | Catalyst / Ligand | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 1,3-Butadiene | Phenylboronic acid | Ni(cod)₂ / PCy₃ | MeOH, 80 °C | Hydroarylation | nih.gov |

| 1,3-Dienes | Arylboronic acids / Sulfonyl chlorides | NiBr₂·DME / Bipyridine | K₃PO₄, Dioxane, 80 °C | Sulfonylarylation | nih.gov |

Iron, being earth-abundant and low-cost, is an attractive metal for catalysis. Low-valent iron complexes supported by pyridine(diimine) (PDI) ligands have been shown to be effective catalysts for various diene transformations. nih.govprinceton.edunih.gov These include selective cross-[2+2]-cycloadditions and 1,4-hydrovinylation reactions. nih.govprinceton.edu The 1,4-hydrovinylation of a 1,3-diene with an olefin, for instance, generates a new, more complex diene, a process that could be part of a multi-step synthesis of the target side chain. nih.govacs.org

Mechanistic studies suggest that these reactions can proceed through metallacycle intermediates. nih.gov The geometry of these intermediates, influenced by the ligand framework, can determine the reaction selectivity between cycloaddition and hydrovinylation. acs.org While direct coupling of pyridines to dienes using iron catalysis is less common, the functionalization of dienes with iron catalysts provides essential tools for constructing the necessary alkyl fragment. acs.org

Table 3: Iron-Catalyzed Diene Functionalization Reactions

| Diene | Reagent | Catalyst System | Reaction Type | Product | Reference |

|---|---|---|---|---|---|

| Isoprene | Ethylene | (PDI)Fe Complex | 1,4-Hydrovinylation | Substituted 1,4-diene | nih.gov |

| Butadiene | Ethylene | (QPI)Fe Complex | 1,4-Hydrovinylation | 1,4-Hexadiene | princeton.edu |

Rare-earth metal catalysts, particularly those of scandium and yttrium, have enabled the direct and atom-economical ortho-alkylation of pyridines via C-H bond addition to olefins and dienes. capes.gov.brnih.govacs.org This approach is highly efficient and circumvents the need for pre-functionalization of the pyridine ring. organic-chemistry.org

The catalytic cycle is believed to involve the generation of a cationic rare-earth metal alkyl species, which then undergoes σ-bond metathesis with the ortho-C-H bond of pyridine to form a metal-pyridyl intermediate. beilstein-journals.orgacs.org Subsequent insertion of the diene into the metal-pyridyl bond, followed by protonolysis or further reaction, yields the alkylated pyridine. researchgate.net This method has been successfully applied to a wide range of pyridine and olefin substrates, including conjugated dienes, making it a highly promising strategy for synthesizing structures like 4-(Nona-2,7-dien-5-yl)pyridine, although it typically favors ortho-alkylation. organic-chemistry.orgbeilstein-journals.org

Table 4: Rare Earth Metal-Catalyzed ortho-C–H Alkylation of Pyridines

| Pyridine Substrate | Olefin/Diene Substrate | Catalyst Precursor | Activator | Product | Yield (%) |

|---|---|---|---|---|---|

| α-Picoline | 1-Hexene | (C₅Me₅)Sc(CH₂C₆H₄NMe₂-o)₂ | [Ph₃C][B(C₆F₅)₄] | 2-(n-Hexyl)pyridine | 98 beilstein-journals.org |

| 2-Ethylpyridine | Styrene | (C₅Me₅)Y(CH₂C₆H₄NMe₂-o)₂ | [Ph₃C][B(C₆F₅)₄] | 2-(1,3-Diphenylpropyl)pyridine | 98 beilstein-journals.org |

Organometallic Reagent-Mediated Syntheses

Classical organometallic reactions provide fundamental and reliable methods for forming C-C bonds. These approaches typically involve the reaction of a nucleophilic organometallic species with an electrophilic partner.

One strategy involves the deprotonation of a C-H bond on the pyridine ring or its side chain to form an organolithium reagent. For example, γ-picoline (4-methylpyridine) can be deprotonated at the methyl group with a strong base like phenyllithium, and the resulting γ-picolyllithium can then be alkylated with a suitable alkyl halide. researchgate.net This approach could build the diene chain stepwise from a simpler starting material. Asymmetric alkylation of 2-alkylpyridines has also been achieved using chiral lithium amides as non-covalent auxiliaries. nih.gov

Alternatively, a Grignard reagent can be used. wikipedia.org While Grignard reagents typically add to carbonyls or epoxides, they can participate in cross-coupling reactions with halo-pyridines, often catalyzed by metals like palladium or iron. researchgate.netmasterorganicchemistry.com A more direct, though less common, approach involves the in-situ reaction of an alkyl halide with magnesium metal in pyridine, which has been shown to produce 4-alkylpyridines. rsc.org This method bypasses the need for an inert ether solvent typically required for Grignard reagent formation. byjus.com

Radical-Mediated Functionalization of Pyridinium (B92312) Salts

The use of pyridinium salts as precursors in radical chemistry has become a significant strategy for the functionalization of the pyridine ring. rsc.org These salts can be readily reduced to generate radical species that can participate in various carbon-carbon bond-forming reactions. rsc.org This approach is particularly useful for introducing alkyl or other functional groups onto the pyridine core under mild conditions, often facilitated by photoredox catalysis. nih.gov

Recent advancements have focused on the difunctionalization of alkenes using pyridinium salts as radical precursors. rsc.org In these processes, the pyridinium salt can act as a source of both a radical (X•) and the pyridine moiety itself. rsc.org This dual reactivity allows for the simultaneous introduction of two different functional groups across a double bond. The selectivity of pyridylation, either at the C2 or C4 position, can often be controlled by the nature of the substituents on the pyridinium nitrogen. rsc.orgnih.gov

Visible-light-induced methods have emerged as powerful tools for the C4-selective functionalization of pyridinium salts. nih.govelsevierpure.com For instance, the reaction of N-amidopyridinium salts with cyclopropanols in the presence of a photocatalyst can generate β-carbonyl radicals, which then add selectively to the C4 position of the pyridine ring. nih.gov This strategy provides a mild and efficient route to β-pyridylated ketones, aldehydes, and esters. nih.gov

| Method | Reactants | Key Features | Product Type |

| Photoredox Catalysis | Pyridinium Salts, Alkenes | Radical-mediated difunctionalization | Functionalized Pyridines |

| Visible-Light Induction | N-Amidopyridinium Salts, Cyclopropanols | High C4-selectivity | β-Pyridylated Carbonyls |

Cyclization and Annulation Protocols

Cyclization and annulation reactions are powerful strategies for the construction of the pyridine ring and the simultaneous formation of the diene-containing side chain. These methods often provide access to complex molecular architectures in a single step.

Intramolecular and Intermolecular Cycloaddition Reactions (e.g., [2+2], [4+2])

Cycloaddition reactions, particularly [4+2] cycloadditions like the Diels-Alder reaction, are fundamental tools for the synthesis of six-membered rings, including pyridines. semanticscholar.orgrsc.orgacsgcipr.org Both intermolecular and intramolecular versions of these reactions have been reported. researchgate.netmdpi.com Inverse electron demand Diels-Alder reactions, where the nitrogen atom is part of an electron-poor diene system, are particularly effective for pyridine synthesis. acsgcipr.orgnih.gov

While thermal [2+2+2] cycloadditions to form pyridines are generally unfavorable, stepwise mechanisms involving an initial ene reaction followed by an intramolecular Diels-Alder reaction have been computationally and experimentally verified. nih.gov Transition metal-catalyzed [2+2+2] cycloadditions of diynes with nitriles offer a more direct and efficient route to multi-substituted pyridines. rsc.org Cobalt-catalyzed variants have been highlighted as a versatile and economical approach. rsc.org

Chain-Walking Cycloisomerization of Dienes Utilizing Pyridine-Derived Ligands

Chain-walking catalysis provides a unique method for the functionalization of unreactive C-H bonds by allowing a catalyst to move along a carbon chain to a preferred reaction site. scispace.com Palladium catalysts bearing pyridine-derived ligands, such as 1,10-phenanthroline (B135089) or pyridine-oxazoline, have been successfully employed in the cycloisomerization of 1,n-dienes to form five-membered ring products. scispace.comjst.go.jpresearchmap.jp This strategy involves the isomerization of a secondary alkyl-palladium intermediate to a primary one via a chain-walking process, followed by insertion of another monomer unit. researchgate.netacs.org This methodology allows for the controlled synthesis of polymers containing cyclopentane (B165970) units regularly spaced along a linear polymer chain. researchgate.net

Hetero-Diels-Alder and Aza-Diels-Alder Processes for Pyridine Ring Formation

The aza-Diels-Alder reaction is a modification of the Diels-Alder reaction where a nitrogen atom replaces a carbon in either the diene or the dienophile. wikipedia.org This reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles, including pyridines. researchgate.net The reaction can proceed through either a concerted or a stepwise mechanism, often influenced by the presence of Lewis acids. wikipedia.org

One approach involves the [4+2] cycloaddition of 1-azadiene derivatives with a two-carbon component to construct the pyridine ring. semanticscholar.orgrsc.org Another strategy utilizes an intramolecular hetero-Diels-Alder reaction of an aza-1,3-butadiene with a suitable dienophile to yield annelated pyridines. lboro.ac.uk Multicomponent syntheses have also been developed that rely on the in-situ formation of 2-azadienes via a catalytic intermolecular aza-Wittig reaction, followed by a Diels-Alder reaction to produce polysubstituted pyridines. nih.gov

Multicomponent Reactions and Cascade Processes for Integrated Pyridine-Diene Assembly

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. rsc.orgbohrium.comacsgcipr.org Various MCRs have been developed for the synthesis of substituted pyridines. bohrium.comdntb.gov.ua These reactions often proceed under mild and environmentally friendly conditions, sometimes even without a catalyst. nih.gov

Cascade reactions, where a series of intramolecular transformations occur sequentially, can also be employed to construct pyridine-diene frameworks. For example, a one-pot synthesis of substituted pyridines has been reported involving a cascade of a Staudinger-Meyer reaction, a Wolff rearrangement, an aza-Wittig reaction, and an electrocyclic ring-closure. researchgate.net Palladium-catalyzed oxidative double carbocyclization-carbonylation-alkynylation of dienallenes can lead to the formation of spirocyclobutenes through a cascade involving the formation of four C-C bonds. acs.org

| Reaction Type | Key Features | Product Complexity |

| Multicomponent Reactions | One-pot, multiple starting materials | High, diverse substitution patterns |

| Cascade Reactions | Sequential intramolecular transformations | High, complex fused and spirocyclic systems |

Stereoselective Synthesis of this compound Isomers

The stereoselective synthesis of functionalized pyridines and their derivatives is of significant interest due to the prevalence of chiral piperidine (B6355638) scaffolds in biologically active molecules. acs.org Asymmetric dearomatization of pyridinium salts has emerged as a powerful strategy for accessing enantioenriched dihydropyridines, which can then be further functionalized. mdpi.com

Catalytic enantioselective methods have been developed for the functionalization of pyridinium salts. For instance, the addition of aryl and alkenyl organometallic reagents to N-alkyl pyridinium heterocycles can be achieved with high stereocontrol. mdpi.com Similarly, the enantioselective synthesis of α-functionalized ester-substituted 1,4-dihydropyridines can be accomplished through the addition of a C(1)-ammonium enolate intermediate to pyridinium salts. mdpi.com

Furthermore, palladium/copper-catalyzed regio- and stereoselective synthesis of C2-alkenylated pyridines from internal alkynes and pyridinium salts allows for the stereodivergent formation of either Z- or E-alkenes by modifying the substituent on the pyridinium nitrogen. nih.gov Nickel-catalyzed enantioselective diboration of 1,2-dihydropyridines provides access to chiral diborylated piperidines, which can be further derivatized to construct multiply substituted piperidine scaffolds. acs.org

Enantioselective Catalysis in Alkylation and Hydrofunctionalization

The introduction of a chiral center within the dienyl substituent of this compound necessitates the use of enantioselective catalytic methods. While direct asymmetric C4-alkylation of pyridines with complex dienyl electrophiles remains a developing area, several catalytic strategies can be envisaged based on established principles of asymmetric synthesis.

One potential approach involves the enantioselective hydroarylation of a suitable diene with a 4-halopyridine derivative. Rhodium-catalyzed conjugate addition reactions have been shown to effect the δ-hydroarylation of aryl-substituted 1,3-dienes with high enantioselectivity and Z-selectivity for the resulting double bond. Although not demonstrated with pyridine nucleophiles specifically, this method provides a framework for the enantioselective formation of a C-C bond at a remote position of a diene system.

Another strategy could employ the enantioselective allylic alkylation of a 4-pyridyl organometallic reagent with an appropriate electrophile. For instance, a 4-pyridylzinc or 4-pyridylboron species could be coupled with a chiral allylic electrophile. The stereochemical outcome at the newly formed C-C bond would be dictated by the chiral ligand on the transition metal catalyst, typically palladium or copper.

Furthermore, photoredox/palladium cocatalysis has enabled the enantioselective allylic alkylation using 4-alkyl-1,4-dihydropyridines as radical precursors. This dual catalytic system allows for the coupling of alkyl radicals with π-allyl palladium complexes, offering a novel disconnection for the formation of C(sp³)–C(sp³) bonds with high enantioselectivity. bohrium.comfigshare.com Adapting this methodology to generate a dienyl radical or utilize a dienyl-substituted allyl ester could provide a pathway to the target molecule.

The following table summarizes potential enantioselective catalytic approaches:

| Catalytic System | Substrates | Key Features | Potential Application |

| Chiral Rhodium Catalyst | 4-Halopyridine, 1,3-Diene | Enantio- and Z-selective δ-hydroarylation | Construction of the C4-dienyl bond with control of remote stereocenter and alkene geometry. |

| Chiral Palladium/Copper Catalyst | 4-Pyridyl Organometallic, Chiral Allylic Electrophile | Enantioselective allylic alkylation | Formation of the C-C bond at the 5-position of the nona-2,7-dienyl chain. |

| Photoredox/Palladium Dual Catalysis | 4-Alkyl-1,4-dihydropyridine, Allyl Ester | Generation of alkyl radicals for enantioselective allylic alkylation | A mechanistically distinct approach to form the chiral center. bohrium.comfigshare.com |

Diastereoselective Control in Dienyl Chain Construction

Achieving diastereoselective control in the construction of the dienyl chain of this compound is crucial when multiple stereocenters are present or when the relationship between a pre-existing stereocenter and a newly formed one needs to be controlled.

A plausible strategy for diastereoselective synthesis involves the coupling of a pre-functionalized chiral building block with the pyridine moiety. For example, a chiral organometallic reagent derived from a nona-2,7-diene with a defined stereocenter at the C5 position could be coupled with a 4-halopyridine. The success of this approach would depend on the availability of the enantiomerically pure dienyl precursor. The synthesis of such chiral 1,6-dien-4-yl compounds can be challenging, but methods like enantioselective cross-dimerization of dienes and alkenes catalyzed by chiral ruthenium complexes have been reported to produce chiral borylated skipped dienes with high enantiomeric excess.

Alternatively, a diastereoselective addition of a nucleophile to a pyridinium salt bearing a chiral auxiliary on the nitrogen atom could be employed. The chiral auxiliary would direct the incoming nucleophile to one face of the pyridine ring, leading to the formation of a dihydropyridine (B1217469) intermediate with a specific diastereomeric configuration. Subsequent manipulation of this intermediate would yield the desired 4-substituted pyridine.

The table below outlines potential strategies for achieving diastereoselective control:

| Strategy | Description | Key Considerations |

| Coupling with Chiral Building Blocks | A chiral, enantiomerically pure dienyl organometallic reagent is coupled with a 4-halopyridine. | Availability of the chiral dienyl precursor in high enantiopurity. |

| Chiral Auxiliary Directed Nucleophilic Addition | A chiral auxiliary on the pyridinium nitrogen directs the diastereoselective addition of a dienyl nucleophile. | Efficiency of the chiral auxiliary and subsequent removal. |

| Substrate-Controlled Diastereoselection | A pre-existing stereocenter in either the pyridine derivative or the dienyl reagent influences the stereochemical outcome of the coupling reaction. | The distance and nature of the existing stereocenter relative to the reaction center. |

Mechanistic Elucidation of Reactions Involving 4 Nona 2,7 Dien 5 Yl Pyridine Scaffolds

Detailed Reaction Pathways and Identification of Key Intermediates

The reaction pathways for transformations involving 4-(nona-2,7-dien-5-yl)pyridine are diverse and contingent on the specific reagents and catalysts employed. In many catalytic processes, the initial step involves the coordination of a transition metal to either the pyridine (B92270) nitrogen or the dienyl π-system. This coordination activates the substrate for subsequent transformations.

For instance, in metal-catalyzed hydrofunctionalization reactions, a common pathway involves the formation of a metal-hydride species that can interact with the diene. This can lead to the formation of π-allyl metal intermediates, which are key branching points in the reaction cascade. The regioselectivity of the reaction is often determined by the electronic and steric properties of both the catalyst and the substrate at this stage.

In photochemical reactions, the pathway may proceed through the formation of radical intermediates. For example, single-electron transfer (SET) to a protonated or otherwise activated pyridine ring can generate a pyridinyl radical. This radical can then engage in coupling reactions with other radical species generated in situ.

Activation Modes of Pyridine Nitrogen and Dienyl Unsaturation

The reactivity of the this compound scaffold is dictated by the selective activation of its key functional groups: the pyridine nitrogen and the dienyl unsaturation.

Pyridine Nitrogen Activation: The lone pair of electrons on the pyridine nitrogen atom makes it a Lewis basic site, susceptible to coordination with Lewis acids, including protons and metal centers. Protonation of the pyridine nitrogen enhances its electron-accepting ability, facilitating reactions such as nucleophilic addition or single-electron reduction to form pyridinyl radicals. In the context of catalysis, coordination to a metal center can modulate the electronic properties of the pyridine ring and influence its reactivity in coupling reactions.

Dienyl Unsaturation Activation: The two carbon-carbon double bonds in the nona-2,7-dienyl substituent offer multiple sites for activation. Transition metals can coordinate to the π-bonds of the diene in various fashions (e.g., η² or η⁴ coordination), leading to activation towards nucleophilic attack or insertion reactions. Alternatively, in the presence of a suitable catalyst, hydrogen atom transfer (HAT) to the diene can occur, generating allylic radical intermediates. The selective activation of one double bond over the other, or the concerted activation of the conjugated system, is a key challenge and a source of selectivity in these reactions.

Stereochemical Outcomes and Origin of Enantioselectivity

Reactions involving the chiral center at the 5-position of the nona-2,7-dienyl chain and the potential for creating new stereocenters necessitate a thorough understanding of the stereochemical outcomes. The use of chiral catalysts is a primary strategy for inducing enantioselectivity.

The origin of enantioselectivity often lies in the formation of diastereomeric transition states when the substrate interacts with a chiral catalyst. The energetic difference between these transition states dictates the enantiomeric excess of the product. In metal-catalyzed reactions, the chiral ligands coordinated to the metal center create a chiral environment that directs the approach of the substrate and reagents, favoring one stereochemical pathway over the other.

For example, in asymmetric hydrofunctionalization reactions, the chiral ligand can influence the facial selectivity of the diene coordination to the metal and the subsequent migratory insertion or nucleophilic attack, thereby determining the stereochemistry of the newly formed C-C or C-X bond.

Elementary Steps in Catalytic Cycles (e.g., Oxidative Addition, Reductive Elimination, Migratory Insertion)

Catalytic reactions involving this compound typically proceed through a series of elementary steps that constitute the catalytic cycle. Common steps include:

Oxidative Addition: A low-valent metal center can insert into a C-H or C-X bond of a co-reactant, increasing its oxidation state.

Ligand Exchange: The pyridine or diene moiety of the substrate can displace a ligand on the metal center to form a catalyst-substrate complex.

Migratory Insertion: An unsaturated group, such as one of the double bonds in the diene, can insert into a metal-ligand bond (e.g., metal-hydride or metal-alkyl), forming a new C-C or C-H bond and a new metal-carbon bond.

Reductive Elimination: The reverse of oxidative addition, where two ligands on the metal center couple and are eliminated, forming a new bond and reducing the oxidation state of the metal to regenerate the active catalyst.

A hypothetical catalytic cycle for the hydropyridylation of a diene could involve the formation of a cobalt-hydride species, followed by hydrogen atom transfer to the diene to form an allylic radical. This radical could then couple with a pyridinyl radical, generated through a separate single-electron transfer process, to yield the final product.

Computational Probing of Reaction Energy Profiles and Transition States

Density Functional Theory (DFT) and other computational methods are powerful tools for elucidating the intricate details of reaction mechanisms involving complex molecules like this compound. These studies can provide valuable insights into:

Reaction Energy Profiles: By calculating the energies of reactants, intermediates, transition states, and products, computational models can map out the entire reaction pathway and identify the rate-determining step.

Transition State Geometries: The three-dimensional structure of transition states can be determined, revealing the key atomic interactions that govern the reactivity and selectivity of the reaction.

Origin of Selectivity: Computational studies can be used to rationalize the origins of regio- and stereoselectivity by comparing the energies of competing reaction pathways and transition states. For example, calculations can explain why a particular regioisomer is formed preferentially or why a chiral catalyst favors the formation of one enantiomer over the other.

Advanced Spectroscopic and Structural Characterization for Chemical Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific high-resolution NMR data for 4-(Nona-2,7-dien-5-yl)pyridine, which would be essential for confirming its chemical structure and stereochemistry, has been found in the surveyed literature.

Without experimental ¹H and ¹³C NMR data, including advanced techniques like COSY, HSQC, and HMBC, a definitive assignment of the proton and carbon signals is impossible. Such data would be crucial for confirming the connectivity of the nona-2,7-dien-5-yl chain to the pyridine (B92270) ring at the C4 position and for determining the isomeric purity of the compound. Furthermore, the presence of two double bonds in the side chain (at C2 and C7) and a chiral center at C5 suggests the potential for multiple diastereomers and enantiomers. The elucidation of the specific stereoisomers (e.g., (E/Z) configurations of the double bonds and the (R/S) configuration of the chiral center) would require detailed NMR analysis, potentially including Nuclear Overhauser Effect (NOE) experiments.

The flexibility of the nona-2,7-dien-5-yl side chain would likely give rise to multiple conformations. Dynamic NMR (DNMR) studies, conducted at variable temperatures, would be necessary to investigate the rotational barriers around the C-C single bonds and the pyridine-C5 bond. This would provide insight into the conformational preferences and the energy barriers between different conformers. However, no such studies on this compound have been reported.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Specific Infrared (IR) and Raman spectra for this compound are not available. These techniques would provide a "molecular fingerprint" by identifying the characteristic vibrational modes of the molecule. Key expected absorptions would include C=C stretching from the alkenyl groups, C=N and C=C stretching from the pyridine ring, and C-H stretching and bending vibrations from both the aromatic and aliphatic portions of the molecule. A comparative analysis of IR and Raman spectra would help in assigning the vibrational modes based on their symmetries.

Electronic Spectroscopy (UV-Visible) for Understanding Electronic Transitions and Conjugation Effects

There is no reported UV-Visible spectroscopic data for this compound. Such data would reveal information about the electronic transitions within the molecule. The pyridine ring is expected to exhibit π→π* and n→π* transitions. The presence of the dienyl side chain, while not directly conjugated to the pyridine ring, could have subtle effects on the electronic environment of the chromophore.

High-Resolution Mass Spectrometry Techniques for Precise Molecular Weight and Fragmentation Analysis

While the molecular formula (C₁₄H₁₉N) and exact mass of this compound can be calculated, specific high-resolution mass spectrometry (HRMS) data and detailed fragmentation patterns from techniques like tandem mass spectrometry (MS/MS) have not been found. HRMS would confirm the elemental composition, and an analysis of the fragmentation pattern would help to corroborate the structure by identifying characteristic losses, such as the cleavage of the side chain.

X-ray Diffraction Analysis of Crystalline Derivatives for Absolute Stereochemistry and Crystal Packing

No X-ray crystallographic data for this compound or its crystalline derivatives is available in the public domain. Single-crystal X-ray diffraction is the definitive method for determining the absolute stereochemistry of a chiral molecule and for providing precise information on bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. This would be particularly valuable for establishing the absolute configuration at the C5 position.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Optical Purity Determination

Extensive searches of scientific literature and chemical databases did not yield specific research findings or published data on the chiroptical spectroscopic analysis of this compound. The application of techniques such as Circular Dichroism (CD) for the determination of its optical purity has not been documented in the available literature.

Chiroptical spectroscopy is a powerful analytical method for studying chiral molecules, which are molecules that are non-superimposable on their mirror images, known as enantiomers. For a compound like this compound, which possesses a chiral center at the 5-position of the nona-2,7-dienyl chain, these techniques would be theoretically applicable.

In principle, Circular Dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Enantiomers exhibit equal but opposite CD signals. This characteristic allows for the determination of the enantiomeric excess (ee), and thus the optical purity, of a sample. A pure sample of one enantiomer would show a distinct CD spectrum, while a racemic mixture (an equal mixture of both enantiomers) would be CD-silent.

The process for determining optical purity would typically involve:

Measurement of the CD Spectrum: A solution of the this compound sample of unknown optical purity would be analyzed using a CD spectrometer over a range of wavelengths.

Comparison with a Standard: The resulting spectrum would be compared to the CD spectrum of a known, enantiomerically pure standard of either the (R)- or (S)-enantiomer of this compound.

Calculation of Enantiomeric Excess: The enantiomeric excess can be calculated using the formula: ee (%) = ([α]obs / [α]max) × 100 where [α]obs is the specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer. In CD spectroscopy, a similar relationship is used with the measured ellipticity.

However, without access to experimental data from published research on this compound, no specific details on its chiroptical properties or data tables can be provided. The following table illustrates the type of data that would be generated from such an analysis, but it is important to note that the values are hypothetical due to the absence of actual experimental results.

Hypothetical Chiroptical Data for this compound Enantiomers

| Enantiomer | Wavelength of Maximum Absorption (λmax, nm) | Molar Ellipticity ([θ]) at λmax (deg·cm²·dmol⁻¹) |

|---|---|---|

| (R)-4-(Nona-2,7-dien-5-yl)pyridine | 260 | +15,000 |

Note: The data in this table is purely illustrative and not based on experimental findings.

Further research and experimental investigation would be necessary to characterize the chiroptical properties of this compound and to establish a methodology for determining its optical purity using chiroptical spectroscopy.

Theoretical and Computational Chemistry Applied to 4 Nona 2,7 Dien 5 Yl Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. By approximating the electron density of a system, DFT can provide valuable insights into the behavior of 4-(Nona-2,7-dien-5-yl)pyridine.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic properties of this compound can be thoroughly examined using DFT. The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

The charge distribution within the molecule can be analyzed through methods such as Natural Bond Orbital (NBO) analysis. This would reveal the partial charges on each atom, highlighting the electrophilic and nucleophilic sites. For this compound, the nitrogen atom in the pyridine (B92270) ring is expected to be a region of high electron density, making it a potential site for electrophilic attack or coordination to metal centers.

Table 1: Theoretical Electronic Properties of this compound Calculated using DFT (Note: The following data is hypothetical and for illustrative purposes)

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

| NBO Charge on Pyridine N | -0.45 e |

Conformational Landscape and Energy Minima Identification

The flexibility of the nona-2,7-dien-5-yl side chain allows for multiple possible conformations of this compound. A systematic conformational search, followed by geometry optimization using DFT, can identify the various stable conformers and their relative energies. This analysis is crucial for understanding the molecule's preferred three-dimensional structure, which in turn influences its physical properties and biological activity. The identification of the global energy minimum provides the most probable structure of the molecule under given conditions.

Table 2: Relative Energies of Theoretical Conformers of this compound (Note: The following data is hypothetical and for illustrative purposes)

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C4-C5-C6-C7) |

|---|---|---|

| 1 (Global Minimum) | 0.00 | 178° |

| 2 | 1.25 | 65° |

| 3 | 2.10 | -70° |

Prediction and Correlation of Spectroscopic Parameters with Experimental Data

Quantum chemical calculations can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These theoretical predictions can be correlated with experimental data to confirm the molecule's structure. For instance, the calculated ¹H and ¹³C NMR chemical shifts can be compared to an experimental spectrum to aid in the assignment of peaks. Similarly, the calculated IR spectrum can help in identifying the characteristic vibrational modes of the functional groups present in this compound.

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound (Note: The following data is hypothetical and for illustrative purposes)

| Spectroscopic Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹³C NMR (Pyridine C4) | 149.5 ppm | 150.1 ppm |

| ¹H NMR (Pyridine H2/H6) | 8.55 ppm | 8.60 ppm |

| IR Stretch (C=N) | 1595 cm⁻¹ | 1598 cm⁻¹ |

Molecular Modeling and Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations can provide insights into the behavior of this compound in a solvent. By simulating the movement of the molecule and surrounding solvent molecules over time, MD can reveal information about its solvation, conformational dynamics in solution, and potential interactions with other molecules. This is particularly important for understanding its behavior in biological systems or in a reaction medium.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. For a class of compounds including this compound, QSRR models could be developed to predict their reactivity in specific chemical reactions based on calculated molecular descriptors. These descriptors can include electronic properties (e.g., HOMO/LUMO energies, partial charges), steric parameters, and topological indices.

Computational Design of Enhanced Pyridine-Dienyl Systems for Specific Chemical Transformations

The insights gained from the theoretical and computational studies of this compound can be leveraged for the in silico design of new molecules with enhanced properties. For example, by modifying the substituents on the pyridine ring or altering the structure of the dienyl side chain, it is possible to tune the electronic and steric properties of the molecule. This computational-guided design approach can accelerate the discovery of novel pyridine-dienyl systems with improved performance in specific applications, such as catalysis or materials science.

Coordination Chemistry and Catalytic Roles of Pyridine Dienyl Motifs

Design and Synthesis of Ligands Derived from the 4-(Nona-2,7-dien-5-yl)pyridine Scaffold

The synthesis of the core compound, this compound, is typically achieved through cross-coupling reactions. A prevalent and efficient method is the Suzuki coupling, which involves the reaction of a halogenated pyridine (B92270) with a boronic acid derivative of the nona-2,7-dien-5-yl group, catalyzed by a palladium complex in the presence of a base. smolecule.com This approach offers high yields and purity, suitable for both laboratory-scale and potential industrial applications. smolecule.com

Once the basic scaffold is obtained, a variety of ligands can be designed and synthesized through further functionalization. The pyridine nitrogen atom provides a primary coordination site, acting as a Lewis base. wikipedia.org The reactivity of the pyridine ring and the dienyl chain allows for modifications to tune the steric and electronic properties of the resulting ligands. For example, introducing bulky groups near the nitrogen atom can create specific steric environments around a coordinated metal center, influencing the selectivity of catalytic reactions. illinois.edu

The design of these ligands often follows a modular approach, where different functional groups can be systematically introduced to study their effect on catalytic performance. diva-portal.org This allows for the creation of a library of ligands with varied electronic and steric profiles, essential for optimizing catalysts for specific reactions like carbon-carbon bond formation. nih.govnih.gov

Formation and Characterization of Metal Complexes with Pyridine-Dienyl Ligands

Pyridine and its derivatives are widely used as ligands in coordination chemistry due to the presence of non-bonding electrons on the nitrogen atom, which can readily form coordinate bonds with a vast range of metal ions. nih.govresearchgate.net Ligands derived from the this compound scaffold are expected to form stable complexes with various transition metals, including but not limited to palladium, nickel, iron, cobalt, and rhodium. journalononcology.orgjscimedcentral.comresearchgate.net

The formation of these complexes typically involves reacting the ligand with a suitable metal salt precursor in an appropriate solvent. lsu.edu The resulting metal complexes can be characterized using a suite of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the ligand's coordination to the metal center, often indicated by shifts in the signals of the pyridine ring protons. nih.govlsu.edu

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the pyridine ring can provide evidence of coordination. journalononcology.org

Mass Spectrometry (MS): This technique confirms the successful formation of the desired mononuclear metal compounds. nih.gov

The dienyl moiety of the ligand can remain as a non-coordinating "pendant arm" or it can participate in coordination with the metal center, leading to pincer-type or other multidentate coordination modes. This versatility is a key feature of ligands derived from this scaffold.

Metal complexes featuring pyridine-based ligands exhibit a wide array of coordination numbers and geometries, which are influenced by the metal ion's size, its d-electron count, and steric effects from the ligands. nih.govlibretexts.org Common geometries for transition metal complexes include octahedral, tetrahedral, and square planar. wikipedia.orglibretexts.orglibretexts.org

For ligands based on the this compound scaffold, the coordination geometry is highly dependent on the nature of the metal and the potential for the dienyl chain to interact with it.

Monodentate Coordination: The ligand can coordinate solely through the pyridine nitrogen, acting as a simple L-type ligand. wikipedia.org In this mode, the bulky nona-2,7-dien-5-yl group would exert significant steric influence on the other ligands around the metal center.

Multidentate Coordination: If one or both of the double bonds in the dienyl chain coordinate to the metal, the ligand becomes bidentate or tridentate. This can lead to the formation of stable metallacyclic structures. lsu.edu

The flexibility of the dienyl chain allows it to adopt various conformations to accommodate the geometric preferences of the metal center, leading to a rich structural diversity. researchgate.netrsc.org For instance, with a d⁸ metal ion like Pd(II) or Pt(II), square planar complexes are common. nih.govlibretexts.org For metals like Fe(II) or Co(II), both tetrahedral and octahedral geometries are possible. wikipedia.org

| Coordination Number | Geometry | Typical Metal Ions (d-electron count) | Example Complex Type |

|---|---|---|---|

| 4 | Tetrahedral | Cu(I), Ni(II), Co(II) | [M(py)₄]ⁿ⁺, MCl₂(py)₂ |

| 4 | Square Planar | Pd(II), Pt(II), Au(III), Ni(II) (d⁸) | [PdCl₂(py)₂], [Pt(py)₄]²⁺ |

| 5 | Trigonal Bipyramidal / Square Pyramidal | Fe(II), Co(II), Ni(II) | [Ni(H₂dapd)(X₂)] |

| 6 | Octahedral | Cr(III), Co(II), Ni(II), Ru(II) | trans-[MCl₂(py)₄]ⁿ⁺ |

The electronic and steric properties of a ligand are paramount in determining the stability, reactivity, and catalytic activity of its metal complexes. nih.govresearchgate.net For ligands derived from this compound, these properties can be finely tuned.

Electronic Effects: The pyridine ring is a weak π-acceptor. wikipedia.org Its electron-donating ability can be modified by introducing substituents on the ring, which in turn influences the electron density at the metal center. nih.govnih.gov This modulation of the metal's electronic properties is crucial for catalysis, as it can affect the rates of key steps like oxidative addition and reductive elimination. nih.gov Cyclic voltammetry is a useful technique to probe these electronic changes, as the redox potential of the metal center often correlates with the ligand's electronic character. nih.govrsc.org

Catalytic Transformations Mediated by Pyridine-Dienyl Metal Complexes

Metal complexes bearing pyridine-based ligands, particularly pyridine-diimine (PDI) systems which share features with the pyridine-dienyl motif, are highly effective catalysts for a variety of C-C bond-forming reactions. princeton.edunih.gov The modular nature of these ligands allows for the optimization of catalysts for specific transformations. diva-portal.org

Pyridine-ligated metal complexes have shown significant promise in several key C-C bond-forming reactions.

Cycloaddition Reactions: Iron complexes with pyridine-diimine ligands are competent precatalysts for [2+2]-cycloaddition reactions between dienes and olefins. princeton.edunih.gov The ligand structure plays a critical role in controlling the reaction's chemoselectivity. For instance, a planar chelate can enforce an s-trans coordination geometry on a diene, which is a key feature for enabling unique cycloaddition pathways. nih.govnih.gov These reactions are valuable for synthesizing cyclobutane (B1203170) derivatives, which are important building blocks in organic chemistry. princeton.edu Transition metal-catalyzed [2+2+2] cycloadditions are also a powerful tool for constructing pyridine ring systems. nih.gov

Hydroarylation: This reaction involves the addition of a C-H bond of an arene across a C-C multiple bond. Transition metal catalysis is often required to achieve high efficiency and selectivity. mdpi.combeilstein-journals.org Palladium-catalyzed intramolecular C-H arylation of pyridine derivatives has been used to construct complex, multiply fused heteroaromatic compounds. nih.gov Nickel-catalyzed enantioselective hydroarylation of styrenes with pyridines has also been reported, demonstrating the potential for asymmetric variants of this transformation. beilstein-journals.org

Hydrovinylation: This is the addition of a vinyl group and a hydrogen atom across a double bond. Iron and cobalt complexes supported by pyridine-imine or pyridine-diimine ligands are highly effective catalysts for the selective diva-portal.orgprinceton.edu-hydrovinylation of conjugated dienes with unactivated α-olefins. acs.orgnih.govprinceton.edu The reaction mechanism is thought to involve the oxidative cyclization of the alkene and diene to form a metallacycle intermediate, followed by β-hydrogen elimination. acs.org The steric and electronic properties of the ligand are crucial for controlling the regioselectivity of the addition. acs.orgrsc.org

| Reaction Type | Metal Catalyst | Ligand Type | Substrates | Key Finding | Reference |

|---|---|---|---|---|---|

| [2+2] Cycloaddition | Iron | Pyridine(diimine) (PDI) | Butadiene, Ethylene | Catalyzes selective cross-[2+2] cycloaddition. | princeton.edu |

| diva-portal.orgprinceton.edu Hydrovinylation | Iron | α-Diimine | Conjugated dienes, α-Olefins | Achieves selective intermolecular diva-portal.orgprinceton.edu-hydrovinylation. | acs.org |

| Asymmetric Hydrovinylation | Cobalt | Chiral Diphosphine (e.g., Josiphos) | 1,3-Dienes, Ethylene | High enantioselectivities (90-99% ee) achieved. | rsc.org |

| Intramolecular C-H Arylation | Palladium | Triphenylphosphine | Pyridine derivatives with aryl halides | Facile synthesis of fused nitrogen-containing heterocycles. | nih.gov |

| Enantioselective Hydroarylation | Nickel | N-Heterocyclic Carbene (NHC) | Pyridines, Styrenes | Achieves high enantio- and regioselectivity. | beilstein-journals.org |

The development of chiral ligands is central to asymmetric catalysis, which aims to produce one enantiomer of a chiral molecule preferentially. nih.govresearchgate.net Chiral pyridine-containing ligands have been successfully employed in a range of asymmetric transformations. diva-portal.org

A modular approach is often used to synthesize libraries of chiral ligands, where the chiral element can be systematically varied to optimize enantioselectivity. diva-portal.org For a ligand derived from the this compound scaffold, chirality could be introduced in several ways:

By attaching a chiral auxiliary to the pyridine ring or the dienyl chain.

By using chiral starting materials in the synthesis of the dienyl portion.

By creating C₂-symmetric bipyridine ligands derived from the chiral monomer. diva-portal.org

These chiral ligands, when complexed to a metal, create a chiral environment that can differentiate between the two prochiral faces of a substrate or two enantiomeric transition states. This differentiation leads to the preferential formation of one enantiomeric product. Cobalt complexes with chiral phosphine (B1218219) ligands, for instance, have been shown to be highly effective for the asymmetric hydrovinylation of 1,3-dienes, achieving excellent enantioselectivities. rsc.org The design principles from these systems can be applied to new chiral ligands based on the pyridine-dienyl motif to explore their potential in asymmetric C-C bond-forming reactions. nih.gov

C-H Functionalization Catalysis and Selectivity Control

There is currently no scientific literature detailing the use of this compound as a ligand or catalyst in C-H functionalization reactions. Consequently, no data on its catalytic activity, substrate scope, or the mechanisms governing selectivity (chemo-, regio-, and stereoselectivity) can be provided. Research in the broader field of C-H activation often involves pyridine moieties to direct metal catalysts to specific C-H bonds, but specific studies involving the nona-2,7-dien-5-yl substituent are not documented.

Regeneration and Reusability of Pyridine-Dienyl Catalytic Systems

Similarly, information regarding the regeneration and reusability of catalytic systems based on this compound is not available. Studies on catalyst stability, deactivation pathways, and procedures for regeneration are crucial for practical applications but have not been reported for systems employing this specific ligand.

Chemical Derivatization and Scaffold Transformation

Selective Chemical Modification of the Pyridine (B92270) Nitrogen Atom (e.g., N-alkylation)

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a prime site for electrophilic attack. N-alkylation, a fundamental reaction in pyridine chemistry, can be readily achieved with 4-(nona-2,7-dien-5-yl)pyridine to introduce a variety of alkyl or aryl groups. This transformation not only modifies the electronic properties of the pyridine ring but also allows for the introduction of further functionalities.

The reaction typically proceeds via a nucleophilic substitution mechanism where the pyridine nitrogen attacks an alkyl halide (e.g., methyl iodide, ethyl bromide) or other suitable electrophiles. The quaternization of the pyridine nitrogen results in the formation of a pyridinium (B92312) salt. The reaction conditions can be tailored to achieve high yields, often involving the use of a suitable solvent and control of the reaction temperature. While specific experimental data for the N-alkylation of this compound is not extensively documented, the well-established reactivity of 4-substituted pyridines provides a reliable predictive framework for its behavior. For instance, the reaction of 4-vinylpyridine (B31050) with alkyl halides proceeds efficiently to yield the corresponding N-alkylpyridinium salts.

Table 1: Representative N-alkylation Reactions of Pyridine Derivatives

| Pyridine Derivative | Alkylating Agent | Product | Reference |

| 4-Vinylpyridine | Methyl Iodide | 1-Methyl-4-vinylpyridinium iodide | General Knowledge |

| 2,6-bis(α-iminoalkyl)pyridines | Methyl Lithium | N-methylated pyridinium species | nih.gov |

Chemical Reactions Involving the Dienyl Unsaturation (e.g., selective hydrogenation, epoxidation, Diels-Alder reactions)

The two double bonds in the nona-2,7-dien-5-yl side chain are susceptible to a variety of addition reactions, offering a rich landscape for chemical modification. The non-conjugated nature of these double bonds allows for potential regioselective transformations.

Selective Hydrogenation: The dienyl moiety can be fully or partially hydrogenated to yield the corresponding saturated or mono-unsaturated alkylpyridine derivatives. Selective hydrogenation of one double bond over the other can be challenging but may be achieved by employing specific catalysts and controlling reaction conditions such as pressure, temperature, and solvent. Catalysts like palladium on carbon (Pd/C) are commonly used for the reduction of carbon-carbon double bonds. The presence of the pyridine ring might influence the catalytic activity and selectivity, potentially through coordination with the metal center. zendy.ionih.gov

Epoxidation: The double bonds can be converted to epoxide rings through reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). youtube.com Epoxidation of non-conjugated dienes can lead to a mixture of mono- and di-epoxides. Selective mono-epoxidation can be influenced by the steric and electronic environment of each double bond. The resulting epoxides are valuable synthetic intermediates that can undergo various ring-opening reactions to introduce new functional groups.

Diels-Alder Reactions: Although the dienyl chain in this compound is non-conjugated, it is conceivable that under certain conditions, such as in the presence of a suitable catalyst, isomerization to a conjugated diene could occur, which would then participate in a Diels-Alder reaction. Alternatively, the individual double bonds can act as dienophiles in reactions with conjugated dienes. More relevant to the parent structure, vinylpyridines themselves can act as dienophiles. Lewis acid-promoted Diels-Alder reactions of vinylpyridines with unactivated dienes have been shown to proceed with high yields and selectivity, providing access to cyclohexyl-appended pyridine scaffolds. nih.govnih.gov This reactivity can be extrapolated to the double bonds of the nona-2,7-dien-5-yl side chain, suggesting they can react with various dienes to form complex cyclic structures. wikipedia.orgorganic-chemistry.org

Skeletal Rearrangement Reactions of the Carbon Backbone

The carbon framework of this compound can undergo skeletal rearrangements, leading to the formation of new structural isomers. One notable transformation applicable to the pyridine moiety is the Boekelheide rearrangement. This reaction involves the rearrangement of a pyridine N-oxide with an activated alkyl group at the 2-position. While the nona-2,7-dien-5-yl group is at the 4-position, related rearrangements of substituted pyridine N-oxides are known. wikipedia.orgacs.orgresearchgate.netacs.org

For alkenylpyridines, a relevant transformation is the tandem addition/Boekelheide rearrangement of their N-oxides. This process allows for the difunctionalization of the alkenyl side chain. While direct application to the nona-2,7-dien-5-yl group would require initial oxidation to the N-oxide and subsequent reaction, it highlights a potential pathway for significant structural modification.

Furthermore, skeletal editing of pyridines through strategies like atom-pair swaps (C-N to C-C) offers a modern approach to transform the pyridine core into other aromatic systems, such as substituted benzenes and naphthalenes. nih.govnih.gov Such advanced techniques could potentially be applied to derivatives of this compound to generate novel molecular scaffolds.

Synthesis of Polycyclic Structures Incorporating the Pyridine-Dienyl Core

The reactive handles present in this compound, namely the pyridine ring and the dienyl chain, can be utilized to construct fused or bridged polycyclic systems. Intramolecular cyclization reactions are a powerful strategy for this purpose. For instance, after suitable functionalization of the dienyl chain, an intramolecular Diels-Alder reaction could be envisioned to form a bicyclic system fused to the pyridine ring.

Another approach involves the transformation of the pyridine ring itself. Pyridine derivatives can serve as precursors for the synthesis of various fused heterocyclic systems, such as pyridothienopyrimidines, pyridothienotriazines, and pyridothienotriazepines. tandfonline.com These transformations often involve multi-step sequences starting from functionalized pyridines. The nona-2,7-dien-5-yl substituent would be carried through the reaction sequence, leading to novel polycyclic structures with this unique side chain.

Application as Building Blocks in Complex Molecule Synthesis

The versatile reactivity of this compound makes it a valuable building block in the synthesis of more complex molecules, including natural products and pharmacologically active compounds. The pyridine core is a common motif in many bioactive molecules, and the dienyl side chain provides a handle for further elaboration and connection to other molecular fragments.

Multi-step synthetic sequences can be designed where this compound serves as a key starting material. libretexts.orgyoutube.com For example, the pyridine nitrogen can be used to direct metallation at an adjacent position, allowing for the introduction of new substituents. The double bonds in the side chain can be functionalized to introduce stereocenters or to connect to other parts of a target molecule. The ability to perform selective transformations on either the pyridine ring or the dienyl chain enhances its utility as a versatile synthetic intermediate in the construction of complex molecular architectures. nih.gov

Future Research Trajectories in 4 Nona 2,7 Dien 5 Yl Pyridine Chemistry

Development of Novel and Sustainable Synthetic Methodologies (e.g., Electrochemistry, Photoredox Catalysis)

Future synthetic investigations concerning 4-(nona-2,7-dien-5-yl)pyridine and its derivatives will likely pivot towards greener and more efficient methodologies. acs.org Electrochemical synthesis, for instance, offers a sustainable alternative to traditional reagent-based transformations by minimizing waste and often operating under mild conditions. nih.govrsc.orgresearchgate.net The electrochemical functionalization of the pyridine (B92270) ring or the dienyl side chain could lead to novel derivatives that are otherwise difficult to access. For example, anodic oxidation could facilitate C-H functionalization on the pyridine ring, while cathodic reduction could be employed for selective hydrogenation of the diene.

Photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. researchgate.netacs.orgnih.govnih.gov The application of photoredox catalysis to the synthesis of this compound could involve the coupling of a suitable pyridine precursor with a nona-2,7-dienyl radical precursor. Furthermore, post-synthetic modification of the molecule using photoredox-mediated reactions could enable the introduction of various functional groups, expanding its chemical space. The development of photocatalytic cycles that utilize visible light as a renewable energy source would be a particularly attractive and sustainable approach. acs.org

| Synthetic Methodology | Potential Application to this compound | Advantages |

| Electrochemistry | C-H functionalization of the pyridine ring; Selective hydrogenation of the diene. | High functional group tolerance, mild conditions, innate scalability and sustainability. nih.gov |

| Photoredox Catalysis | Synthesis via coupling of pyridine and dienyl precursors; Post-synthetic functionalization. | Mild reaction conditions, high chemo- and regioselectivity, use of visible light. acs.orgnih.gov |

Exploration of Unconventional Reactivity Patterns for the Dienyl-Pyridine Conjugate

The juxtaposition of a pyridine ring and a diene moiety in this compound suggests the potential for unique and unconventional reactivity. The diene can participate in a variety of pericyclic reactions, such as Diels-Alder cycloadditions, where the pyridine ring could act as a directing group or a Lewis base catalyst. researchgate.net The electronic nature of the pyridine ring can influence the stereoselectivity and regioselectivity of these reactions.

Furthermore, the dienyl substituent can act as a ligand for transition metals, opening up possibilities in organometallic catalysis. bdu.ac.inmdpi.com The pyridine nitrogen can also coordinate to the metal center, creating a bidentate or even a tridentate ligand scaffold. Such complexes could exhibit novel catalytic activities in reactions like cross-coupling, hydrogenation, or polymerization. The flexibility of the nona-2,7-dienyl chain could allow for the formation of dynamic and responsive catalytic systems. The reactivity of conjugated dienes is known to be influenced by both kinetic and thermodynamic control, suggesting that reaction conditions could be tuned to favor specific product outcomes. libretexts.org

Advanced Mechanistic Studies Under Non-Standard Conditions

To fully understand and exploit the reactivity of this compound, detailed mechanistic studies under non-standard conditions are warranted. High-pressure chemistry, for instance, can provide insights into the volume of activation and the transition state structures of reactions involving this compound. nih.govresearchgate.netstrath.ac.uk The application of high pressure could also lead to the discovery of novel, pressure-induced phase transitions or chemical transformations. nih.govresearchgate.net

Microwave-assisted synthesis is another non-standard condition that can significantly accelerate reaction rates and improve yields for the synthesis and functionalization of pyridine derivatives. beilstein-journals.orgnih.govresearchgate.net Mechanistic studies under microwave irradiation could reveal the role of specific microwave effects on the reaction pathways and intermediates. Understanding these mechanisms would enable the rational design of more efficient and selective synthetic protocols.

Integration into Supramolecular Chemistry and Self-Assembly Processes